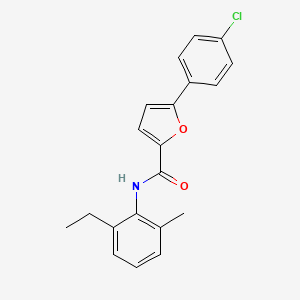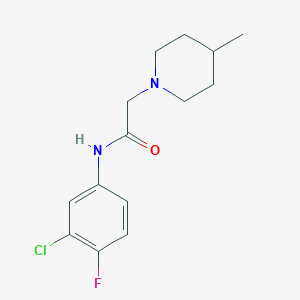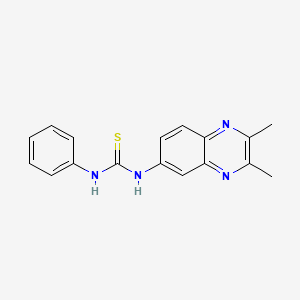![molecular formula C24H23NO5 B5222968 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide](/img/structure/B5222968.png)
2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenoxyacetamide backbone, which is known for its diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the phenoxyacetamide backbone: This can be achieved by reacting 2-phenoxyethylamine with an appropriate acyl chloride under basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Phenylcarbonylation: The phenylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative from the phenylcarbonyl group.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy groups may enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide backbone and exhibit similar biological activities.
Methoxyphenyl derivatives: Compounds with methoxy groups on a phenyl ring, which can have similar chemical reactivity.
Phenylcarbonyl compounds: Compounds containing a phenylcarbonyl group, known for their potential as enzyme inhibitors.
Uniqueness
2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and phenylcarbonyl groups allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-20-12-13-21(24(27)18-8-4-2-5-9-18)22(16-20)30-17-23(26)25-14-15-29-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHBAPRAHUDWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5222888.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)
![[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B5222902.png)
![N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide](/img/structure/B5222908.png)

![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)


![2-(2-chloro-6-fluorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5222963.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)

![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
